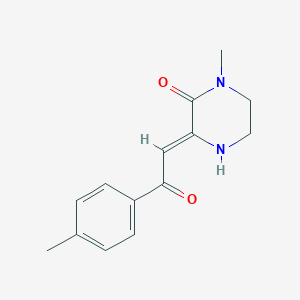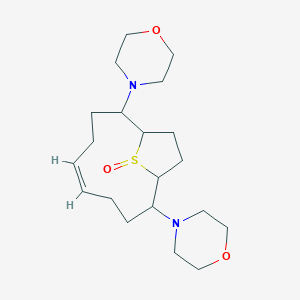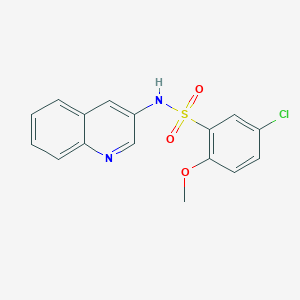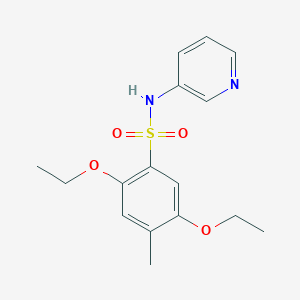
3-(2-(1-Naphthalenyl)-2-oxoethylidene)-1-phenylpiperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(1-Naphthalenyl)-2-oxoethylidene)-1-phenylpiperazinone, also known as Norharmane, is a heterocyclic compound that has been widely studied for its potential applications in scientific research. This compound is a member of the beta-carboline family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of 3-(2-(1-Naphthalenyl)-2-oxoethylidene)-1-phenylpiperazinone is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways, including the NF-κB, PI3K/Akt, and MAPK pathways. Additionally, it has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to possess antioxidant activity, which can protect cells from oxidative stress-induced damage. Additionally, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of using 3-(2-(1-Naphthalenyl)-2-oxoethylidene)-1-phenylpiperazinone in lab experiments is its diverse biological activities. It can be used to study various signaling pathways and enzymes, making it a versatile tool for scientific research. However, one limitation is its low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 3-(2-(1-Naphthalenyl)-2-oxoethylidene)-1-phenylpiperazinone. One potential area of research is its potential as a therapeutic agent for neurological disorders such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential drug targets. Furthermore, the development of more efficient synthesis methods and improved solubility could enhance its potential for use in scientific research.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. It exhibits diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its mechanism of action is not fully understood, but it is believed to modulate various signaling pathways and inhibit the activity of certain enzymes. While it has several advantages for use in lab experiments, its low solubility in water presents a limitation. Further research is needed to fully understand its potential as a therapeutic agent and to identify potential drug targets.
Synthesemethoden
The synthesis of 3-(2-(1-Naphthalenyl)-2-oxoethylidene)-1-phenylpiperazinone can be achieved through various methods, including the reaction of 1-phenylpiperazine with 1-naphthyl-2-chloroacetate and subsequent oxidation with potassium permanganate. Another method involves the reaction of 1-phenylpiperazine with 2-naphthoic acid and subsequent cyclization with phosphoryl chloride. The purity of the synthesized compound can be confirmed using spectroscopic techniques such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
3-(2-(1-Naphthalenyl)-2-oxoethylidene)-1-phenylpiperazinone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Additionally, it has been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
178408-30-5 |
|---|---|
Molekularformel |
C22H18N2O2 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
(3E)-3-(2-naphthalen-1-yl-2-oxoethylidene)-1-phenylpiperazin-2-one |
InChI |
InChI=1S/C22H18N2O2/c25-21(19-12-6-8-16-7-4-5-11-18(16)19)15-20-22(26)24(14-13-23-20)17-9-2-1-3-10-17/h1-12,15,23H,13-14H2/b20-15+ |
InChI-Schlüssel |
BQUIARAAYXXWEF-HMMYKYKNSA-N |
Isomerische SMILES |
C1CN(C(=O)/C(=C\C(=O)C2=CC=CC3=CC=CC=C32)/N1)C4=CC=CC=C4 |
SMILES |
C1CN(C(=O)C(=CC(=O)C2=CC=CC3=CC=CC=C32)N1)C4=CC=CC=C4 |
Kanonische SMILES |
C1CN(C(=O)C(=CC(=O)C2=CC=CC3=CC=CC=C32)N1)C4=CC=CC=C4 |
Synonyme |
(3E)-3-(2-naphthalen-1-yl-2-oxo-ethylidene)-1-phenyl-piperazin-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(3Z)-3a,6,6,9a-tetramethyl-3-[(3E,5E)-6-(5-methyl-6-oxopyran-2-yl)hepta-3,5-dien-2-ylidene]-4,5,5a,8,9,9b-hexahydro-1H-cyclopenta[a]naphthalene-2,7-dione](/img/structure/B223142.png)




